Cyclooctanamine, N-(1-methylheptyl)-
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Overview
Description
Cyclooctanamine, N-(1-methylheptyl)- is an organic compound with the molecular formula C15H31N It is a derivative of cyclooctanamine, where the amine group is substituted with a 1-methylheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanamine, N-(1-methylheptyl)- typically involves the reaction of cyclooctanone with a suitable amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclooctanone is reacted with 1-methylheptylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Cyclooctanamine, N-(1-methylheptyl)- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanamine, N-(1-methylheptyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
Cyclooctanamine, N-(1-methylheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctanamine, N-(1-methylheptyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can inhibit or activate enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.
Comparison with Similar Compounds
Cyclooctanamine, N-(1-methylheptyl)- can be compared with other similar compounds such as:
Cyclooctylamine: Similar structure but lacks the 1-methylheptyl substitution.
Cyclooctanone: The ketone precursor used in the synthesis of Cyclooctanamine, N-(1-methylheptyl)-.
Cyclooctanol: The alcohol derivative of cyclooctane.
Uniqueness
The uniqueness of Cyclooctanamine, N-(1-methylheptyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
646026-94-0 |
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Molecular Formula |
C16H33N |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
N-octan-2-ylcyclooctanamine |
InChI |
InChI=1S/C16H33N/c1-3-4-5-9-12-15(2)17-16-13-10-7-6-8-11-14-16/h15-17H,3-14H2,1-2H3 |
InChI Key |
FDQIJVBMCUBSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1CCCCCCC1 |
Origin of Product |
United States |
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